エボブルチニブ

概要

説明

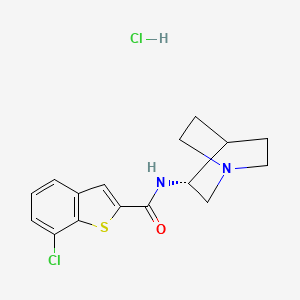

エボブルチニブは、ブルトンチロシンキナーゼの高選択的かつ共有結合阻害剤です。 主に、多発性硬化症、関節リウマチ、全身性エリテマトーデスなどの自己免疫疾患の治療における可能性について研究されています 。 ブルトンチロシンキナーゼは、B細胞受容体シグナル伝達に重要な役割を果たしており、B細胞活性に起因する疾患の治療介入のための有望な標的となっています .

科学的研究の応用

Evobrutinib has several scientific research applications:

作用機序

エボブルチニブは、ブルトンチロシンキナーゼに共有結合することにより効果を発揮し、その活性を阻害します。 この阻害は、自己免疫疾患の進行に不可欠なB細胞の活性化と機能を阻害します 。 ブルトンチロシンキナーゼを阻害することにより、エボブルチニブは炎症反応を抑制し、多発性硬化症などの疾患における組織損傷を制限します .

類似の化合物との比較

類似の化合物

イブルチニブ: 主にB細胞悪性腫瘍の治療に使用される別のブルトンチロシンキナーゼ阻害剤.

トレブルチニブ: 自己免疫疾患における同様の用途を持つブルトンチロシンキナーゼ阻害剤.

フェネブルチニブ: 自己免疫疾患の治療でも研究されている可逆的なブルトンチロシンキナーゼ阻害剤.

エボブルチニブの独自性

エボブルチニブは、その高い選択性と共有結合機構により、ブルトンチロシンキナーゼの持続的な阻害が保証されるため、独自性があります 。 この選択性は、オフターゲット効果の可能性を低減するため、自己免疫疾患の治療のための有望な候補となっています .

準備方法

合成経路と反応条件

エボブルチニブの合成には、いくつかの重要なステップが含まれます。

5,6-ジクロロピリミジン-4-アミンとN-Bocピペリジンの反応: この反応により、中間体が生成されます。

鈴木カップリング: 中間体は、酢酸パラジウムを触媒として(4-フェノキシフェニル)ボロン酸との鈴木カップリングを受け、最終生成物を生成します.

工業生産方法

エボブルチニブの工業生産は、同様の合成経路に従いますが、大規模生産向けに最適化されています。 これには、高効率反応器の使用と、最終生成物の純度と均一性を確保するための厳格な品質管理措置が含まれます .

化学反応の分析

反応の種類

エボブルチニブは、以下を含むいくつかの種類の化学反応を受けます。

一般的な試薬と条件

酢酸パラジウム: 鈴木カップリング反応における触媒として使用されます.

シトクロムP450酵素: エボブルチニブの主要代謝産物への酸化に関与します.

生成された主要な生成物

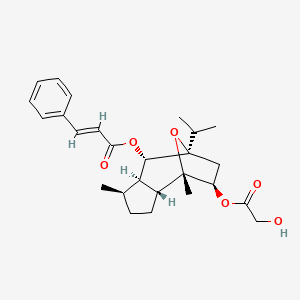

M463-2: 酸化と加水分解によって生成されるエボブルチニブの主要代謝産物.

科学研究アプリケーション

エボブルチニブは、いくつかの科学研究アプリケーションを持っています。

類似化合物との比較

Similar Compounds

Ibrutinib: Another Bruton’s tyrosine kinase inhibitor used primarily for treating B-cell malignancies.

Tolebrutinib: A Bruton’s tyrosine kinase inhibitor with similar applications in autoimmune diseases.

Fenebrutinib: A reversible Bruton’s tyrosine kinase inhibitor also being investigated for autoimmune diseases.

Uniqueness of Evobrutinib

Evobrutinib is unique due to its high selectivity and covalent binding mechanism, which ensures prolonged inhibition of Bruton’s tyrosine kinase . This selectivity reduces the potential for off-target effects, making it a promising candidate for treating autoimmune diseases .

特性

IUPAC Name |

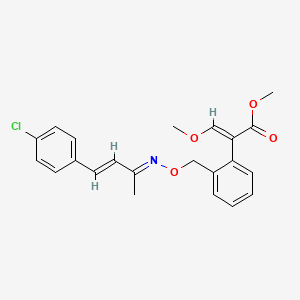

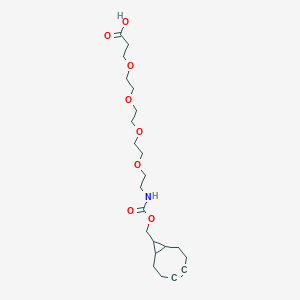

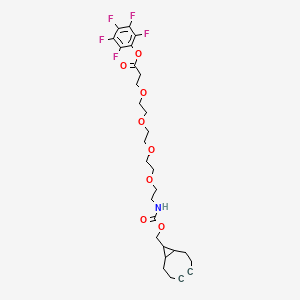

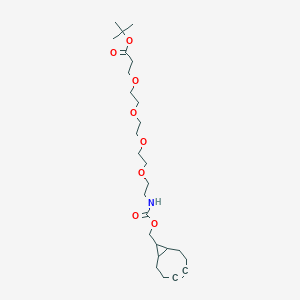

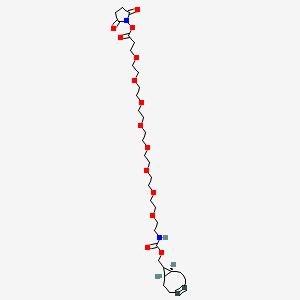

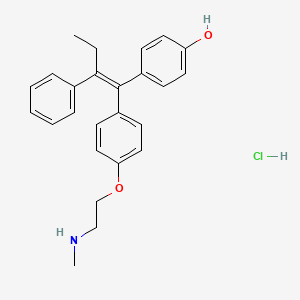

1-[4-[[[6-amino-5-(4-phenoxyphenyl)pyrimidin-4-yl]amino]methyl]piperidin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N5O2/c1-2-22(31)30-14-12-18(13-15-30)16-27-25-23(24(26)28-17-29-25)19-8-10-21(11-9-19)32-20-6-4-3-5-7-20/h2-11,17-18H,1,12-16H2,(H3,26,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUIWHXQETADMGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCC(CC1)CNC2=NC=NC(=C2C3=CC=C(C=C3)OC4=CC=CC=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1415823-73-2 | |

| Record name | Evobrutinib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1415823732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Evobrutinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15170 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-(4-(((6-amino-5-(4-phenoxyphenyl)pyrimidin-4-yl)amino)methyl)piperidin-1-yl)prop-2-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Evobrutinib | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZA45457L1K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

A: Evobrutinib is a highly selective, covalent inhibitor of Bruton’s tyrosine kinase (BTK) [, , , , , ]. It binds irreversibly to a cysteine residue within the active site of BTK [, , , ]. By inhibiting BTK, Evobrutinib disrupts downstream signaling pathways crucial for B cell receptor (BCR) and Fc receptor signaling, ultimately suppressing the activation and function of B cells and innate immune cells like monocytes and basophils [, , , , ]. This makes Evobrutinib a promising therapeutic agent for treating B cell-driven autoimmune disorders like multiple sclerosis [, ].

ANone: While the provided research articles extensively discuss the pharmacological properties of Evobrutinib, they do not provide detailed spectroscopic data or its molecular formula and weight. You may find this information in resources like PubChem or DrugBank.

ANone: The provided research primarily focuses on the biological activity and pharmacological properties of Evobrutinib. Information on material compatibility and stability under various conditions is not covered in these papers.

ANone: Evobrutinib is an enzyme inhibitor and does not possess catalytic properties itself. Therefore, the research papers do not discuss any catalytic applications of the compound.

A: Yes, computational methods have been employed to study Evobrutinib. Specifically, population pharmacokinetic (PK)/pharmacodynamic (PD) modeling was utilized to analyze data from clinical trials, establish exposure-response relationships, and simulate PK/PD profiles under different dosing regimens [, ].

ANone: The provided research focuses on the pharmaceutical properties and clinical applications of Evobrutinib. It does not cover aspects related to its environmental impact or degradation pathways. Further research would be needed to address these environmental considerations.

A: Evobrutinib displays rapid absorption after oral administration, with a time to maximum plasma concentration (Tmax) of approximately 0.5 hours []. It has a short half-life of ~2 hours and demonstrates dose-proportional pharmacokinetics [, ]. Evobrutinib undergoes extensive metabolism, with one major metabolite, M463-2 (MSC2430422), identified in human plasma [, ]. This metabolite is primarily the (S)-enantiomer of a dihydro-diol formed through a two-step process involving CYP-mediated oxidation to an epoxide intermediate, followed by hydrolysis by epoxide hydrolases []. Evobrutinib is primarily eliminated in feces (71%) and to a lesser extent in urine (20.6%) []. The majority of the drug-related radioactivity is excreted within 72 hours post-administration []. Food intake has been shown to increase the bioavailability of Evobrutinib by 49% []. No significant differences in PK parameters were observed between Japanese and non-Japanese participants in clinical trials [].

A: Evobrutinib exhibits robust efficacy in preclinical models of rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE), demonstrating significant reductions in disease severity and histological damage []. In mouse models of SLE, Evobrutinib effectively inhibited B cell activation, lowered autoantibody production, decreased plasma cell numbers, and normalized B and T cell subsets []. Importantly, even in an RA model where Evobrutinib did not reduce autoantibodies, it still achieved therapeutic efficacy []. This suggests that its mechanism of action extends beyond solely targeting B cells and likely involves modulating innate immune cell function as well [, ].

A: Preclinical studies and clinical trials indicate that Evobrutinib is generally well-tolerated [, , ]. The most frequently reported adverse events were generally mild and included transient elevations in liver aminotransferase values, headache, and gastrointestinal symptoms [, , , ].

ANone: The provided research does not delve into specific drug delivery and targeting strategies for Evobrutinib.

A: While the research doesn't directly identify specific biomarkers for Evobrutinib efficacy, it does point to several potential candidates. The study highlights the correlation between BTK activity and CXCR3 expression in B cells from MS patients who responded well to natalizumab (anti-VLA-4 antibody) treatment []. This suggests that CXCR3 expression on B cells could serve as a potential biomarker for identifying patients who might benefit from Evobrutinib therapy. Additionally, the research demonstrates that Evobrutinib treatment leads to a reduction in serum neurofilament light chain levels in MS patients, bringing them closer to those observed in a non-MS population []. This suggests that neurofilament light chain levels could be explored as a potential pharmacodynamic marker for monitoring treatment response to Evobrutinib in MS.

A: Several analytical methods have been used in the research and development of Evobrutinib. Liquid chromatography combined with electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) has been employed to simultaneously determine the concentrations of Evobrutinib and its metabolite Evobrutinib-diol in dog plasma []. This method enables sensitive and accurate quantification of both compounds in biological samples, facilitating pharmacokinetic studies in preclinical models.

A: A significant milestone in Evobrutinib research was the completion of a phase 2 clinical trial (NCT02975349) in patients with relapsing multiple sclerosis. The trial successfully met its primary endpoint, demonstrating a significant reduction in the cumulative number of gadolinium-enhancing lesions in patients treated with Evobrutinib compared to placebo [, ]. This milestone provided crucial evidence of Evobrutinib's efficacy in a chronic autoimmune disease setting, paving the way for larger phase 3 clinical trials.

A: While the provided research primarily focuses on the development of Evobrutinib as a therapeutic agent for autoimmune diseases, its mechanism of action involving BTK inhibition has sparked interest in other fields as well. For instance, researchers are exploring the potential of BTK inhibitors like Evobrutinib in treating certain types of cancer, particularly B-cell malignancies, where BTK plays a role in cell survival and proliferation []. This highlights the potential for cross-disciplinary applications of Evobrutinib research, expanding its therapeutic reach beyond autoimmune disorders.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Amino-1-[4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one](/img/structure/B607328.png)